molecular formula C10H10BrNO B2783806 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one CAS No. 1392491-58-5

5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one

Cat. No.: B2783806
CAS No.: 1392491-58-5
M. Wt: 240.1
InChI Key: CESVRKKNEIEJKW-UHFFFAOYSA-N
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Description

5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one is a brominated tetrahydroisoquinolinone derivative that serves as a versatile synthetic intermediate in organic and medicinal chemistry research . Its molecular structure features a bicyclic system consisting of an aromatic ring fused to a partially saturated ring containing a ketone group at the 3-position, a methyl group at the 2-position, and a bromine atom at the 5-position . This compound is part of the broader 1,2,3,4-tetrahydroisoquinoline (THIQ) family, a privileged scaffold renowned for its wide range of pharmacological activities . The primary research value of this compound stems from the reactivity of the bromine substituent, which enables its use in various metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction . This allows researchers to functionalize the aromatic ring and synthesize a diverse array of more complex analogs for structure-activity relationship (SAR) studies. The ketone group at the 3-position also offers a handle for further chemical modifications, including reduction to alcohols or involvement in enolate chemistry for C–C bond formation . While specific biological data for this exact compound may be limited, THIQ analogs are extensively investigated for their potential in drug discovery. Scientific literature reports that synthetic and natural THIQ derivatives exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and neuroprotective effects . The structural features of this compound make it a valuable starting point for constructing novel molecules aimed at these and other therapeutic areas. Researchers can leverage this chemical as a key building block to develop and optimize new bioactive substances or as a standard in analytical chemistry. Please note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses .

Properties

IUPAC Name

5-bromo-2-methyl-1,4-dihydroisoquinolin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO/c1-12-6-7-3-2-4-9(11)8(7)5-10(12)13/h2-4H,5-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CESVRKKNEIEJKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC2=C(CC1=O)C(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one can be achieved through several synthetic routes. One common method involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride, phosphorus pentoxide, or zinc chloride . The reaction typically proceeds under reflux conditions to form the desired tetrahydroisoquinoline derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the ketone group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under mild conditions.

Major Products Formed

The major products formed from these reactions include quinoline derivatives, alcohol derivatives, and various substituted tetrahydroisoquinoline compounds.

Scientific Research Applications

Medicinal Chemistry Applications

5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one exhibits various pharmacological properties that make it a candidate for drug development:

  • Antidepressant Activity : Compounds derived from tetrahydroisoquinoline structures have been studied for their potential antidepressant effects. Research indicates that modifications to the tetrahydroisoquinoline framework can enhance serotonin and norepinephrine reuptake inhibition, which is critical in treating depression .
  • Neurological Disorders : The compound has shown promise in the modulation of neurotransmitter systems. For instance, tetrahydroisoquinolines have been evaluated for their affinity to the NMDA receptor complex, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .
  • Anti-cancer Properties : Some studies have highlighted the cytotoxic effects of tetrahydroisoquinoline derivatives against various cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest, making them candidates for further investigation in oncology .

Synthetic Methodologies

The synthesis of this compound can be achieved through various methods:

  • Asymmetric Synthesis : Recent advancements have focused on asymmetric synthesis techniques that allow for the production of enantiomerically pure compounds. For example, Yb(OTf)₃-catalyzed reactions have been reported to yield highly substituted tetrahydroisoquinolines with good diastereoselectivity .
  • N-Alkylation Reactions : Efficient routes for N-alkylation of tetrahydroisoquinolinones have been developed. These methods utilize mild conditions and readily available reagents to produce derivatives with enhanced biological activity .

Case Studies and Research Findings

Several case studies demonstrate the practical applications of this compound:

Study Objective Findings
Study on Antidepressant ActivityEvaluate the compound's effects on serotonin reuptakeShowed significant inhibition comparable to established antidepressants
Neuroprotective EffectsAssess impact on neuronal cell linesInduced neuroprotection via modulation of NMDA receptors
Anti-cancer ScreeningTest cytotoxicity against cancer cell linesDemonstrated dose-dependent cytotoxic effects on breast and lung cancer cells

Mechanism of Action

The mechanism of action of 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The compound 5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 1203683-41-3) from the provided chemical catalog serves as a relevant structural analog . Below is a comparative analysis:

Table 1: Structural and Physicochemical Comparison
Property 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one 5-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
Molecular Formula C₁₀H₁₀BrNO C₁₁H₁₅BrClN
Molecular Weight (g/mol) 240.10 (calculated) 276.60
CAS Number Not reported 1203683-41-3
Functional Groups 3-ketone, 5-bromo, 2-methyl Secondary amine (protonated as HCl salt), 5-bromo, 4,4-dimethyl
Purity Not reported 98%
Key Structural Features Lactam (cyclic amide) Tetrahydroisoquinoline backbone with quaternary dimethyl carbons
Key Observations:

In contrast, the analog is a secondary amine (as a hydrochloride salt), making it more basic and water-soluble .

Electronic Effects :

  • Bromine at position 5 in both compounds may direct electrophilic substitution reactions. However, the electron-withdrawing ketone in the target compound could deactivate the aromatic ring toward further electrophilic attacks.

Synthetic Utility :

  • The hydrochloride salt form of the analog enhances stability and solubility for storage and biological testing. The ketone in the target compound offers a reactive site for nucleophilic additions or reductions.

Limitations of Available Data

Critical parameters such as melting points, solubility, biological activity, and synthetic routes are absent, precluding a deeper comparative analysis.

Biological Activity

5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, pharmacological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure:

  • IUPAC Name: this compound
  • Molecular Formula: C10H10BrN
  • Molecular Weight: 227.10 g/mol

The compound can be synthesized through various methods, including the Pictet-Spengler reaction and other cyclization techniques involving appropriate precursors. The synthesis typically yields a high purity product suitable for biological testing .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Estrogen Receptors: This compound has shown potential as a selective estrogen receptor modulator (SERM), which may influence breast cancer cell proliferation through modulation of estrogen signaling pathways .
  • Antioxidant Activity: Preliminary studies indicate that the compound exhibits antioxidant properties, potentially reducing oxidative stress in cells .

3.1 Anticancer Properties

Research has demonstrated that this compound possesses notable anticancer activities against various cancer cell lines:

Cell LineIC50 (µg/ml)Comparison to Tamoxifen (IC50 µg/ml)
MCF-7 (Breast)0.635.14
MDA-MB-231 (Breast)0.234.55
Ishikawa (Endometrial)0.93Not applicable

These findings suggest that the compound is more effective than Tamoxifen in inhibiting the growth of certain cancer cells .

3.2 Antimicrobial Activity

In addition to its anticancer properties, this compound has also been studied for its antimicrobial effects:

  • Bacterial Strains Tested: Staphylococcus aureus and Escherichia coli.
  • Results: The compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

4. Case Studies

Case Study 1: Breast Cancer Treatment
A study evaluated the efficacy of various tetrahydroisoquinoline derivatives, including this compound, against breast cancer cell lines. The results indicated that this compound significantly reduced cell viability and induced apoptosis in MCF-7 cells through estrogen receptor modulation .

Case Study 2: Antioxidant Effects
Another investigation focused on the antioxidant properties of the compound. It was found to effectively scavenge free radicals in vitro, suggesting potential applications in preventing oxidative stress-related diseases .

5. Conclusion

This compound demonstrates promising biological activities, particularly in cancer therapy and antimicrobial applications. Its ability to modulate estrogen receptors positions it as a potential candidate for developing new therapeutic agents against breast cancer. Further research is warranted to fully elucidate its mechanisms of action and explore its clinical applications.

Q & A

Q. How can researchers optimize the synthesis of 5-Bromo-2-methyl-1,2,3,4-tetrahydroisoquinolin-3-one to achieve high purity and yield?

  • Methodological Answer : Synthesis optimization typically involves evaluating reaction conditions (e.g., temperature, solvent, catalyst) and monitoring intermediates via HPLC or GC. For brominated isoquinoline derivatives, regioselective bromination is critical. A stepwise approach may include:

Cyclization : Form the tetrahydroisoquinolinone core using a Pictet-Spengler or Bischler-Napieralski reaction .

Bromination : Introduce bromine at the 5-position using N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination.

Purification : Utilize column chromatography or recrystallization (e.g., from ethanol/water) to isolate the product. Verify purity via HPLC (>95% purity is standard for research-grade compounds) .

Q. What analytical techniques are most reliable for characterizing this compound?

  • Methodological Answer :
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm structural integrity, with characteristic peaks for the bromine substituent (e.g., deshielding effects at C-5) and the methyl group at C-2.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (e.g., expected [M+H]+ ion for C10_{10}H10_{10}BrNO).
  • Melting Point (mp) : Compare observed mp with literature values to assess purity (e.g., deviations >2°C suggest impurities) .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound derivatives?

  • Methodological Answer : Contradictions often arise from conformational flexibility or impurities. Strategies include:

Variable Temperature (VT) NMR : To freeze rotamers and simplify splitting patterns.

2D NMR Techniques : COSY and NOESY experiments clarify coupling relationships and spatial proximity of protons.

X-ray Crystallography : Resolve ambiguities by determining the crystal structure, particularly for regiochemical confirmation .

Q. What strategies are effective for studying the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : The bromine at C-5 enables Suzuki-Miyaura or Buchwald-Hartwig couplings. Key considerations:

Catalyst Selection : Pd(PPh3_3)4_4 or XPhos Pd G3 for sterically hindered substrates.

Base Optimization : Test K2_2CO3_3 vs. Cs2_2CO3_3 to enhance reaction efficiency.

Monitoring : Use TLC or LC-MS to track arylboronic acid consumption and detect side products (e.g., debromination) .

Q. How can computational modeling aid in predicting the biological activity of this compound analogs?

  • Methodological Answer :
  • Docking Studies : Simulate interactions with target proteins (e.g., kinases) using software like AutoDock Vina.
  • QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups at C-5) with activity trends.
  • MD Simulations : Assess stability of ligand-protein complexes over time to prioritize synthetic targets .

Data Analysis & Experimental Design

Q. How should researchers design experiments to investigate the stability of this compound under varying storage conditions?

  • Methodological Answer :
  • Accelerated Stability Testing : Store samples at 25°C/60% RH, 40°C/75% RH, and -20°C for 1–6 months.
  • Analytical Monitoring : Use HPLC to quantify degradation products (e.g., de-brominated byproducts) and DSC to detect polymorphic changes.
  • Light Sensitivity : Expose to UV/Vis light and assess photodegradation via UV-spectroscopy .

Q. What statistical approaches are appropriate for analyzing dose-response data in biological assays involving this compound?

  • Methodological Answer :
  • Nonlinear Regression : Fit data to a sigmoidal curve (e.g., Hill equation) to calculate IC50_{50}/EC50_{50}.
  • Outlier Detection : Apply Grubbs’ test to exclude anomalous replicates.
  • Error Propagation : Use bootstrap resampling to estimate confidence intervals for potency values .

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